molecular formula C9H15N3O2 B2948104 4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one CAS No. 1932585-72-2

4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one

Cat. No. B2948104
CAS RN: 1932585-72-2
M. Wt: 197.238
InChI Key: KZFNZWATQVTETG-NKWVEPMBSA-N
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Description

4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one, commonly known as EMTO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. EMTO is a triazole-based compound that exhibits unique biochemical and physiological properties that make it an attractive candidate for research.

Mechanism of Action

EMTO exerts its biological effects through the inhibition of various enzymes and proteins in the target cells. One of the primary mechanisms of action is through the inhibition of DNA synthesis, which is essential for the growth and proliferation of cancer cells. EMTO also inhibits the activity of various enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular metabolism and eventual cell death.
Biochemical and Physiological Effects:
EMTO exhibits a range of biochemical and physiological effects, including potent antifungal and antibacterial activity, inhibition of cancer cell growth and proliferation, and anti-inflammatory effects. EMTO has also been shown to exhibit neuroprotective properties, with potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

EMTO has several advantages for use in laboratory experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, EMTO also has several limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on EMTO, including further studies on its potential use as an anticancer agent, investigation of its neuroprotective properties, and development of new synthetic methods for its production. Additionally, further studies are needed to elucidate the precise mechanisms of action of EMTO and to identify potential off-target effects.

Synthesis Methods

EMTO can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of ethyl hydrazinecarboxylate with 2-methyl-2-oxazoline to form 4-ethyl-3-(2-methyl-2-oxazolin-4-yl)-1H-1,2,4-triazol-5(4H)-one. This compound is then subjected to a series of reactions to produce EMTO.

Scientific Research Applications

EMTO has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the field of medicinal chemistry, where EMTO has been shown to exhibit potent antifungal and antibacterial activity. EMTO has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-12-8(10-11-9(12)13)7-6(2)4-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNZWATQVTETG-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2C(CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NNC1=O)[C@H]2[C@H](CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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